molecular formula C23H22N4O3 B2970416 5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile CAS No. 946377-28-2

5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2970416
CAS No.: 946377-28-2
M. Wt: 402.454
InChI Key: IYHMIKIPMUXVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring:

  • A 1,3-oxazole core substituted at position 4 with a carbonitrile group (-C≡N).
  • A 4-methylphenyl group at position 2 of the oxazole.
  • A piperazine moiety at position 5, further functionalized with a 4-methoxybenzoyl group (4-MeO-C₆H₄-CO-).

Piperazine derivatives are frequently explored in medicinal chemistry for their pharmacokinetic versatility, while oxazole scaffolds are associated with diverse bioactivities .

Properties

IUPAC Name

5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-16-3-5-17(6-4-16)21-25-20(15-24)23(30-21)27-13-11-26(12-14-27)22(28)18-7-9-19(29-2)10-8-18/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHMIKIPMUXVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the piperazine moiety, and the attachment of the methoxybenzoyl and methylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key analogs and their structural differences:

Compound Name Benzoyl Substituent Oxazole Substituent Molecular Formula Molecular Weight Reference
Target Compound 4-Methoxy 4-Methylphenyl C₂₃H₂₂N₄O₃ 402.45* -
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile 2-Fluoro 2-Fluorophenyl C₂₁H₁₅F₂N₄O₂ 402.37
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile 3-Chloro Furan-2-yl C₁₉H₁₆ClN₄O₂ 386.81
5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile 2-Chloro 3-Methoxyphenyl C₂₂H₁₉ClN₄O₃ 422.9

*Calculated based on molecular formula.

Key Observations:

Benzoyl Substituents :

  • The 4-methoxy group in the target compound enhances solubility compared to halogenated analogs (e.g., 2-fluoro , 3-chloro ), which are more lipophilic due to electron-withdrawing effects.
  • Chlorine (in ) increases molecular weight and may influence steric interactions in binding pockets.

Oxazole Substituents: 4-Methylphenyl (target) contributes to hydrophobicity, while 3-methoxyphenyl () introduces polarity via the methoxy group.

Molecular Weight :

  • Halogenated analogs () exhibit higher molecular weights (386–423 g/mol) compared to the target compound (402 g/mol), which could impact bioavailability.

Electronic and Steric Effects

  • Halogenated Benzoyl Groups : Fluorine () and chlorine () introduce electronegativity, which may alter binding affinities in enzyme inhibition (e.g., kinase targets).
  • Carbonitrile Group : A strong electron-withdrawing moiety common to all compounds, likely critical for intermolecular hydrogen bonding.

Biological Activity

5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C22H27N3O3C_{22}H_{27}N_3O_3. The compound features a piperazine ring, an oxazole moiety, and a carbonitrile group, which contribute to its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Receptor Binding : Studies on related oxazole derivatives have shown high affinity for prostacyclin (IP) receptors, suggesting potential use in cardiovascular applications .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial effects against various pathogens .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
Antimicrobial Exhibits activity against bacteria and fungi; potential for therapeutic uses.
Anticancer Related compounds show promise in inhibiting cancer cell proliferation.
Anti-inflammatory May reduce inflammation through modulation of cytokine production.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Anticancer Studies : A study evaluated the cytotoxic effects of oxazole derivatives on breast cancer cell lines, indicating that modifications in the chemical structure could enhance potency against cancer cells .
  • Antimicrobial Efficacy : In vitro studies have shown that analogs of this compound possess significant antibacterial properties, outperforming traditional antibiotics in some cases .
  • Pharmacological Evaluation : Preliminary pharmacological evaluations indicate that oxazole derivatives can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal RangeReference
Solvent (cyclization)DCM or THF
Temperature50–80°C
CatalystTFA (trifluoroacetic acid)

Basic: How to resolve discrepancies in spectral data (e.g., NMR shifts) during structural characterization?

Answer:
Discrepancies often arise from solvent effects , tautomerism , or impurities . Mitigation strategies include:

  • Solvent standardization : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) consistently .
  • 2D NMR techniques : HSQC and HMBC correlations validate connectivity, distinguishing between regioisomers (e.g., oxazole vs. isoxazole) .
  • X-ray crystallography : Definitive structural assignment via single-crystal analysis, as demonstrated for related piperazine-oxazole hybrids .

Example : In , the 1H NMR signal at δ 7.54 ppm (s, 1H) confirms the oxazole proton, while the absence of a carbonyl peak in IR (2231 cm⁻¹) supports nitrile presence .

Advanced: What computational tools are suitable for predicting the compound’s binding affinity to kinase targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite with kinase crystal structures (e.g., PDB: 3POZ) to model interactions with the oxazole core and methoxybenzoyl group .
  • MD simulations : GROMACS or AMBER assess binding stability (e.g., RMSD <2 Å over 100 ns) .
  • QSAR modeling : Correlate substituent effects (e.g., 4-methylphenyl vs. fluorophenyl) with activity using descriptors like logP and polar surface area .

Key Insight : The methoxy group enhances hydrophobic interactions, while the nitrile improves solubility via hydrogen bonding .

Advanced: How to design SAR studies for optimizing pharmacokinetic properties?

Answer:

  • Lipophilicity modulation : Replace the 4-methylphenyl group with polar substituents (e.g., pyridyl) to improve solubility (logP reduction) .
  • Metabolic stability : Introduce fluorine at the benzoyl moiety to block CYP450 oxidation .
  • Bioisosteric replacement : Substitute the oxazole with 1,2,4-triazole to enhance metabolic stability while retaining affinity .

Q. Table 2: SAR Trends for Analogues

ModificationEffect on ActivityReference
4-Methoxy → 4-Fluoro↑ Kinase inhibition
Oxazole → Pyrazole↓ Solubility

Advanced: How to address contradictory biological activity data across in vitro assays?

Answer:
Contradictions may stem from assay conditions (e.g., serum concentration) or off-target effects . Solutions:

  • Dose-response curves : Validate IC₅₀ values across multiple replicates (n ≥ 3) .
  • Counter-screening : Test against unrelated targets (e.g., GPCRs) to exclude pan-assay interference .
  • Cellular context : Compare activity in immortalized vs. primary cells, as serum proteins may sequester hydrophobic compounds .

Case Study : In , oxadiazole analogues showed variable IC₅₀ (0.1–10 µM) depending on cell line permeability .

Basic: What purification strategies are effective for removing byproducts in oxazole synthesis?

Answer:

  • Flash chromatography : Use silica gel with stepwise gradients (e.g., 0–25% ethyl acetate in cyclohexane) .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 100–101.5°C) .
  • HPLC-MS : Semi-preparative C18 columns resolve closely related impurities (e.g., regioisomers) .

Advanced: How to validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Chemical proteomics : Use activity-based protein profiling (ABPP) to identify off-targets .
  • CRISPR-Cas9 knockout : Confirm target dependency by comparing activity in wild-type vs. gene-edited cells .
  • Thermal shift assays : Monitor target protein melting temperature (ΔTm >2°C indicates binding) .

Basic: What analytical techniques confirm the compound’s stability under physiological conditions?

Answer:

  • HPLC-UV : Monitor degradation in PBS (pH 7.4) at 37°C over 24 hours .
  • LC-MS/MS : Identify hydrolysis products (e.g., cleavage of the piperazine-carbonyl bond) .
  • Circular dichroism : Assess conformational stability in serum-containing media .

Advanced: How to reconcile divergent cytotoxicity data between 2D and 3D cell models?

Answer:

  • 3D spheroid assays : Mimic tumor microenvironments; use Matrigel-embedded cultures to assess penetration .
  • Hypoxia markers : Measure HIF-1α levels to account for oxygen gradient effects .
  • Metabolomics : Compare ATP/NADPH ratios to identify metabolic vulnerabilities in 3D models .

Advanced: What strategies improve selectivity for kinase targets over related isoforms?

Answer:

  • Covalent inhibitors : Introduce acrylamide warheads targeting non-conserved cysteine residues .
  • Allosteric modulation : Design compounds binding outside the ATP pocket (e.g., DFG-out conformation) .
  • Fragment-based screening : Identify low-affinity fragments for selective elaboration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.